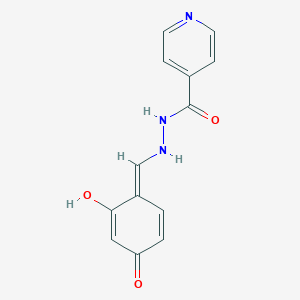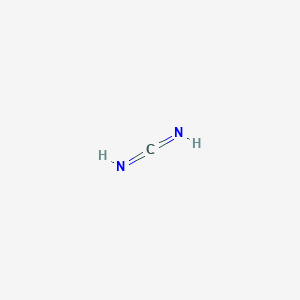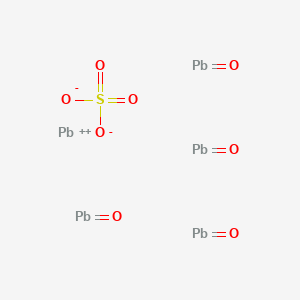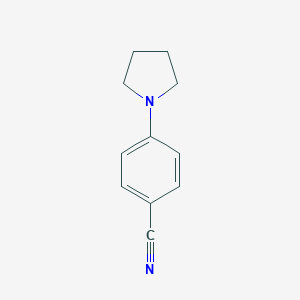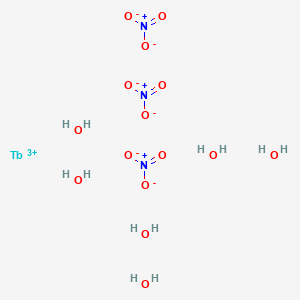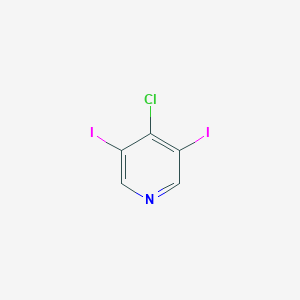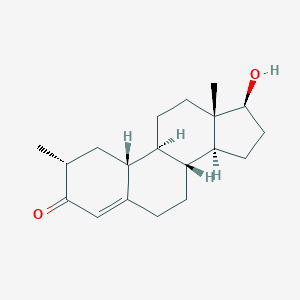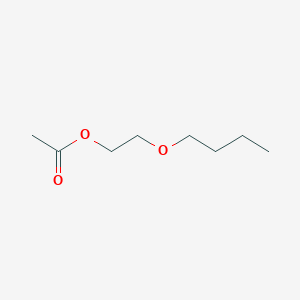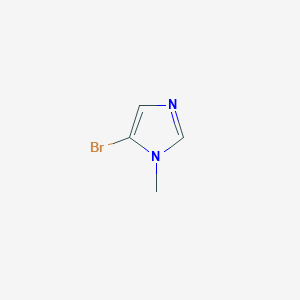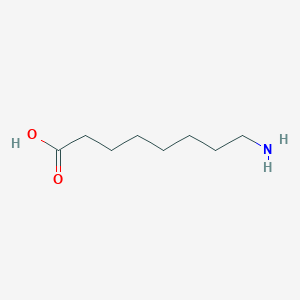![molecular formula C8H14OS B086402 1-Oxa-4-thiaspiro[4.5]decane CAS No. 177-15-1](/img/structure/B86402.png)
1-Oxa-4-thiaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-4-thiaspiro[4.5]decane, also known as OTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique spirocyclic structure of OTD makes it an attractive scaffold for the design and development of novel drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane is not fully understood, but several studies have suggested that it interacts with various molecular targets, including tubulin, cytokines, and neurotransmitter receptors. 1-Oxa-4-thiaspiro[4.5]decane has been shown to bind to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and disrupts cell division. 1-Oxa-4-thiaspiro[4.5]decane has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Furthermore, 1-Oxa-4-thiaspiro[4.5]decane has been shown to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
1-Oxa-4-thiaspiro[4.5]decane has been reported to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, 1-Oxa-4-thiaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. Inflammatory responses involve the production of pro-inflammatory cytokines, which contribute to the pathogenesis of various diseases. 1-Oxa-4-thiaspiro[4.5]decane has been reported to suppress the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In addition, 1-Oxa-4-thiaspiro[4.5]decane has been shown to protect neurons from oxidative stress and neurotoxicity, which may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Oxa-4-thiaspiro[4.5]decane has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an attractive scaffold for drug design and development. 1-Oxa-4-thiaspiro[4.5]decane has also been shown to exhibit potent biological activities, which makes it a promising lead compound for drug discovery. However, the synthesis of 1-Oxa-4-thiaspiro[4.5]decane can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 1-Oxa-4-thiaspiro[4.5]decane. One potential direction is the design and synthesis of novel analogs of 1-Oxa-4-thiaspiro[4.5]decane with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane, which may provide insights into its therapeutic potential. Furthermore, the evaluation of the safety and efficacy of 1-Oxa-4-thiaspiro[4.5]decane in preclinical and clinical studies is needed to determine its potential as a therapeutic agent. Overall, the research on 1-Oxa-4-thiaspiro[4.5]decane has the potential to lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Oxa-4-thiaspiro[4.5]decane involves the reaction of a thiol with an epoxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening process, followed by a cyclization step to form the spirocyclic structure. Several methods have been reported for the synthesis of 1-Oxa-4-thiaspiro[4.5]decane, including the use of microwave irradiation, ultrasound, and flow chemistry.
Applications De Recherche Scientifique
1-Oxa-4-thiaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Oxa-4-thiaspiro[4.5]decane has shown promising results as a potent inhibitor of tubulin polymerization, which is a crucial process for cell division. 1-Oxa-4-thiaspiro[4.5]decane has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-Oxa-4-thiaspiro[4.5]decane has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
177-15-1 |
|---|---|
Nom du produit |
1-Oxa-4-thiaspiro[4.5]decane |
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
1-oxa-4-thiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14OS/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 |
Clé InChI |
AWAPQLQRGOLHTD-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCCS2 |
SMILES canonique |
C1CCC2(CC1)OCCS2 |
Autres numéros CAS |
177-15-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
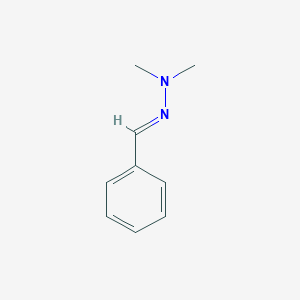
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
